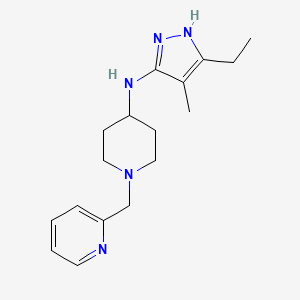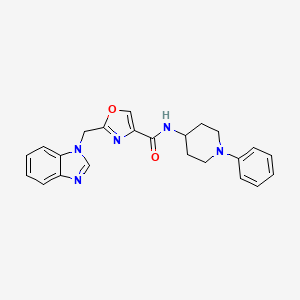![molecular formula C15H22N2OS B3805445 1-[3-(methylthio)propanoyl]-N-phenyl-3-piperidinamine](/img/structure/B3805445.png)
1-[3-(methylthio)propanoyl]-N-phenyl-3-piperidinamine
Übersicht
Beschreibung
1-[3-(methylthio)propanoyl]-N-phenyl-3-piperidinamine, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a synthetic compound that is used to study Parkinson's disease and other neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
1-[3-(methylthio)propanoyl]-N-phenyl-3-piperidinamine is primarily used in scientific research to study Parkinson's disease. 1-[3-(methylthio)propanoyl]-N-phenyl-3-piperidinamine induces Parkinson's-like symptoms in animal models by selectively destroying dopaminergic neurons in the substantia nigra. This allows researchers to study the mechanisms of Parkinson's disease and develop potential treatments.
Wirkmechanismus
1-[3-(methylthio)propanoyl]-N-phenyl-3-piperidinamine is metabolized into MPP+ (1-methyl-4-phenylpyridinium) in the brain, which selectively destroys dopaminergic neurons in the substantia nigra. MPP+ inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[3-(methylthio)propanoyl]-N-phenyl-3-piperidinamine are primarily related to its ability to selectively destroy dopaminergic neurons in the substantia nigra. This leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. 1-[3-(methylthio)propanoyl]-N-phenyl-3-piperidinamine also induces oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[3-(methylthio)propanoyl]-N-phenyl-3-piperidinamine in lab experiments is that it induces Parkinson's-like symptoms in animal models, allowing researchers to study the disease in a controlled environment. However, 1-[3-(methylthio)propanoyl]-N-phenyl-3-piperidinamine is a toxic compound that requires careful handling and disposal. Additionally, the use of 1-[3-(methylthio)propanoyl]-N-phenyl-3-piperidinamine in animal models may not fully replicate the complexity of Parkinson's disease in humans.
Zukünftige Richtungen
There are several future directions for 1-[3-(methylthio)propanoyl]-N-phenyl-3-piperidinamine research. One area of focus is the development of new treatments for Parkinson's disease based on the mechanisms of 1-[3-(methylthio)propanoyl]-N-phenyl-3-piperidinamine-induced neurodegeneration. Additionally, researchers are exploring the use of 1-[3-(methylthio)propanoyl]-N-phenyl-3-piperidinamine in other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Finally, there is a need for further research to understand the long-term effects of 1-[3-(methylthio)propanoyl]-N-phenyl-3-piperidinamine exposure on human health.
Conclusion:
In conclusion, 1-[3-(methylthio)propanoyl]-N-phenyl-3-piperidinamine, or 1-[3-(methylthio)propanoyl]-N-phenyl-3-piperidinamine, is a synthetic compound that has been extensively studied for its scientific research applications. 1-[3-(methylthio)propanoyl]-N-phenyl-3-piperidinamine is primarily used to study Parkinson's disease and other neurodegenerative disorders. The synthesis of 1-[3-(methylthio)propanoyl]-N-phenyl-3-piperidinamine involves the reaction of phenylpiperidine with 3-(methylthio)propanoyl chloride. 1-[3-(methylthio)propanoyl]-N-phenyl-3-piperidinamine induces Parkinson's-like symptoms in animal models by selectively destroying dopaminergic neurons in the substantia nigra. 1-[3-(methylthio)propanoyl]-N-phenyl-3-piperidinamine has advantages and limitations for lab experiments, and there are several future directions for 1-[3-(methylthio)propanoyl]-N-phenyl-3-piperidinamine research.
Eigenschaften
IUPAC Name |
1-(3-anilinopiperidin-1-yl)-3-methylsulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-19-11-9-15(18)17-10-5-8-14(12-17)16-13-6-3-2-4-7-13/h2-4,6-7,14,16H,5,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKUFCPUDBXHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CCCC(C1)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B3805364.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)acetamide](/img/structure/B3805375.png)
amino]methyl}-6-methoxyphenol](/img/structure/B3805378.png)
![N-({1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B3805383.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-5-phenylisoxazole-3-carboxamide](/img/structure/B3805387.png)
![2-[3-(1H-pyrazol-3-yl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B3805395.png)

![N-(3-methylphenyl)-3-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B3805409.png)
![1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B3805410.png)
![1-(4-ethyl-1-piperazinyl)-3-{4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B3805425.png)
![2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-N-[(3S)-2-oxo-3-azepanyl]-2-indanecarboxamide](/img/structure/B3805437.png)

![1-[2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B3805453.png)
![4-biphenylyl{1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B3805455.png)